Home > Products > Screening Compounds P91480 > 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone - 1263275-60-0

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Catalog Number: EVT-3099667
CAS Number: 1263275-60-0
Molecular Formula: C13H13ClF3N3O3
Molecular Weight: 351.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-{4-[3-fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. [] It was developed as a potential treatment for inflammatory diseases like psoriasis and rheumatoid arthritis. GNE-3500 demonstrated favorable RORc cellular potency with 75-fold selectivity over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in a cell assay panel. []

N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)

Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor with potent antitumor activity. [] It exhibits excellent antiproliferative activity against both hematological and solid tumor cell lines. BMS-354825 also demonstrated oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), achieving complete tumor regressions with low toxicity at multiple dose levels. []

5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Compound Description: This compound's structure has been characterized using X-ray crystallography. []

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring. [] Weak C—H⋯O and C—H⋯π interactions are observed in the crystal packing. []

2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone

Compound Description: The crystal structure of this compound confirms a chair conformation for the piperazine ring. []

2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone

Compound Description: Crystallographic studies of this compound reveal a chair conformation for the piperazine ring with equatorial positioning of the 2,4-difluorobenzyl and chloroacetyl substituents. []

1-[4-(4-{5-Chloro-4-[2-(propane-2-sulfonyl)-phenylamino]-pyrimidin-2-ylamino}-phenyl)-piperazin-1-yl]-propenone (XHL-31)

Compound Description: XHL-31 is a novel tyrosine kinase inhibitor, exhibiting significant inhibitory activity against T790M and C797S mutations in vitro. [] This compound shows promise as a potential chemotherapeutic agent for various cancers.

7-Chloro-4-(4-(2-(Oxo, Hydroxyl & Fluoro-2-1 (4-Phenyl)Ethyl)Piperazin-1-yl)Quinoline Derivatives

Compound Description: This series of compounds was designed and synthesized as potential antimalarial agents. [] Compound 3c, a member of this series, demonstrated potent antimalarial activity against the Plasmodium falciparum strain, surpassing the potency of the standard drug Quinine. []

methanone

Compound Description: This compound was identified as a byproduct during the synthesis of a benzothiazinone, a class of compounds investigated for their anti-tuberculosis properties. []

1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound was synthesized and characterized as part of a study exploring new antimicrobial agents. []

5,5'-Butane-1,4-DIYLBIS[4-ALLYL-2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)- 2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE]

Compound Description: This compound was synthesized and investigated for its effects on malondialdehyde (MDA) levels and antioxidant vitamins (A, E, C) in the serum, liver, and kidney of rats. [] This compound showed promising results compared to the control group. []

N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate

Compound Description: This compound is a dopamine D3 ligand. []

3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1)

Compound Description: LPP1 exhibits antinociceptive activity, reducing tactile allodynia in a mouse model of chronic constriction injury (CCI). [] It is a promising lead structure for developing novel analgesics for neuropathic pain. Further studies show LPP1 possesses antioxidant properties, increases glutathione (GSH) concentration in mouse brain tissue homogenates, and lacks cytotoxicity. []

[4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (Compound 26)

Compound Description: Compound 26 is a potent competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR) with an IC50 of 0.18 μM. [] It also exhibits antimelanogenic effects on B16F10 cells without cytotoxicity. []

1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5)

Compound Description: Compound 5 demonstrates potent anti-inflammatory and analgesic properties. [] It inhibits lipopolysaccharide-induced NO release, iNOS protein expression, and reduces the gene expression of inflammatory markers. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

Compound Description: T2384 is a PPARγ partial agonist with a complex binding profile involving both orthosteric and allosteric sites. [] Its activity profile is concentration-dependent and potentially influenced by ligand aggregation. []

1‐Aryl‐2‐{4‐[4‐(3‐oxobutyl)phenyl]piperazin‐1‐yl}ethanones

Compound Description: This series of compounds, which includes N1‐[4‐(3‐oxobutyl)phenyl]‐N4‐phenacylpiperazines (1a‐g), demonstrates biological activity. []

2-(1-Adamantyl)-1-{4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}ethanone

Compound Description: The crystal structure of this compound reveals two crystallographically independent conformers with minor variations in their geometric parameters. []

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one (Compound 5)

Compound Description: Compound 5 is a potent neuroprotective agent exhibiting significant anti-ischemic activity in vivo. [] It significantly prolongs the survival time of mice in acute cerebral ischemia models. []

1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (Compound 5a)

Compound Description: Compound 5a exhibits potent inhibitory activity against KDR kinase (IC50 = 0.0689 µM). [] This compound is considered a promising candidate for further optimization as a KDR kinase inhibitor. []

2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives

Compound Description: This series of compounds acts as allosteric enhancers of the A1 adenosine receptor. [] The position and nature of the substituents on the phenyl ring attached to the piperazine significantly impact their allosteric enhancer activity. []

3-[4-(3-trifluoromethyl-phenyl)- piperazin-1-yl]-dihydrofuran-2-one (LPP1)

Compound Description: LPP1 demonstrates antihyperalgesic activity in a mouse model of oxaliplatin-induced cold hyperalgesia. []

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone (Compound 4)

Compound Description: Compound 4 was synthesized efficiently using an eco-friendly microwave-assisted method via click chemistry. []

2-(4-(4-bromobenzyl)piperazin-1-yl)‐1‐(4‐(7‐chloroquinolin‐4‐yl)piperazin‐1‐yl)ethanone (Compound 4q)

Compound Description: Compound 4q displays potent cytotoxic activity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. [] It also exhibits VEGFR-II inhibitory activity with an IC50 of 1.38 μM. []

1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone derivatives

Compound Description: This series of compounds, including Schiff base and thiazolidinone derivatives, was designed, synthesized, and evaluated for in vitro antimicrobial activity. [] Some derivatives exhibited excellent activity against bacterial and fungal strains compared to standard drugs. []

1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone derivatives

Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. [] Compounds AR-45a and AR-55a exhibited promising in vitro anti-inflammatory activity. []

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone

Compound Description: This compound's crystal structure reveals a chair conformation for the piperazine ring and the presence of intermolecular C—H⋯O interactions that contribute to its crystal packing. []

2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]-N-[2-(4-nitro-1H-imidazol-1-yl)ethyl]ethanamine

Compound Description: This compound's crystal structure highlights the influence of substituents on the relative planarity of the tetrazole and pendant aryl groups, providing insights into its potential molecular interactions. []

4- (4-piperidin-4-yl-piperazin-1-yl) -azepan derivatives

Compound Description: This series of compounds has been investigated for its potential as neurokinin antagonists. [] These compounds exhibit diverse pharmacological activities depending on the substituent groups and their spatial arrangements. []

3-Nitro-N- (3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides (Series 5a-g)

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antioxidant activities. [] The compounds were designed based on the naphtho[2,1-b]furan scaffold. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: This compound was synthesized efficiently through an eight-step process, demonstrating the development of practical synthetic routes for complex molecules. []

1-(3-(5-Chloro-2- Hydroxyphenyl)-5-Aryl-4, 5-Dihydro Pyrazol-1-yl) Ethanone Derivatives

Compound Description: This series of compounds was synthesized and evaluated for its anti-bacterial, anti-fungal, analgesic, and anti-inflammatory activities. [] All the synthesized compounds displayed significant activity compared to the standard drug. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: This compound served as a key intermediate in the synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. []

methanone

Compound Description: The crystal structure of this compound has been determined, providing insights into its conformation and potential intermolecular interactions. []

1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone

Compound Description: The crystal structure of this compound reveals the relative orientations of its aromatic rings, providing information about its conformational preferences. []

1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone

Compound Description: This compound's crystal structure reveals the presence of π–π stacking interactions, providing insights into its packing arrangement in the solid state. []

1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone

Compound Description: This compound's crystal structure reveals the presence of C—H⋯O hydrogen bonds, which play a crucial role in its packing behavior. []

8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl) phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione derivatives

Compound Description: This series of compounds was synthesized and characterized, exploring the structural diversity achievable through chemical modifications. []

Fosnetupitant

Compound Description: Fosnetupitant, specifically its chloride hydrochloride salt, is a neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. [] It is often administered in combination with palonosetron and dexamethasone. []

1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Compound Description: This compound's crystal structure reveals the presence of C—H⋯N hydrogen bonds, highlighting their role in stabilizing its crystal packing. []

2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] (Compound 1)

Compound Description: Compound 1 exhibits inhibitory activity against NF-κB and AP-1-mediated transcription. [] Its structure-activity relationship (SAR) was extensively studied to enhance its potential oral bioavailability. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent and selective small-molecule antagonist of the P2X7 receptor. [] It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development. []

8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Compound 9)

Compound Description: Compound 9 exhibits potential antidepressant and anxiolytic effects in preclinical studies. [] It displays high affinity for serotonin receptors (5-HT1A and 5-HT7) and weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A). []

Properties

CAS Number

1263275-60-0

Product Name

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

IUPAC Name

2-chloro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

Molecular Formula

C13H13ClF3N3O3

Molecular Weight

351.71

InChI

InChI=1S/C13H13ClF3N3O3/c14-8-12(21)19-5-3-18(4-6-19)10-2-1-9(13(15,16)17)7-11(10)20(22)23/h1-2,7H,3-6,8H2

InChI Key

QIDVMSXBBYYQFY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)CCl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.